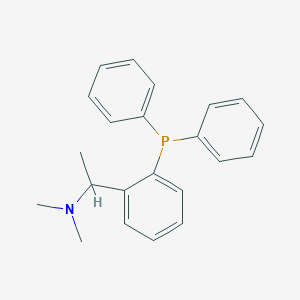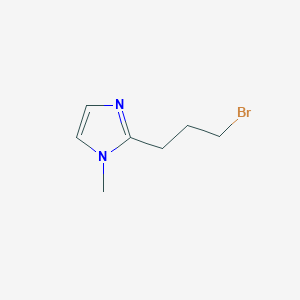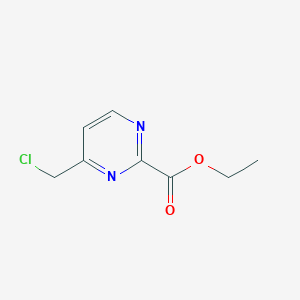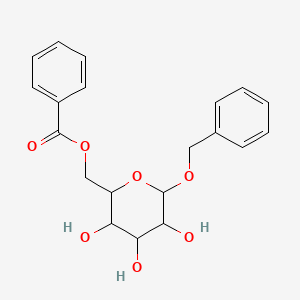
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is a chiral phosphine ligand with the molecular formula C20H20NP. It is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis. The compound is characterized by its ability to coordinate with metal atoms, making it a valuable component in the field of organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine typically involves the reaction of (S)-1-(2-(diphenylphosphino)phenyl)ethylamine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine involves its ability to coordinate with metal atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-(Diphenylphosphino)phenyl)ethylamine
- (1R,2R)-2-(Diphenylphosphino)cyclohexylamine
- 2-(Diphenylphosphino)ethylamine
- 2-(Diphenylphosphino)benzaldehyde
Uniqueness
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is unique due to its chiral nature and the presence of both phosphine and dimethylamine groups. This combination allows it to form highly stable and selective complexes with metal atoms, making it particularly valuable in asymmetric catalysis and enantioselective synthesis .
Eigenschaften
Molekularformel |
C22H24NP |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3 |
InChI-Schlüssel |
YFZVAVWYZTWAKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)

![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
![6-amino-2-[[2-[[6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide](/img/structure/B12101046.png)





